Cas no 73640-74-1 (1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one)
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]-
- 1-(2-hydroxy-3-methyl-4-phenylmethoxyphenyl)ethanone
- 1-[4-(BENZYLOXY)-2-HYDROXY-3-METHYLPHENYL]ETHAN-1-ONE
- 4'-(Benzyloxy)-2'-hydroxy-3'-methylacetophenone
- 1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]-ethanone
- 1-[4-(benzyloxy)-2-hydroxy-3-methylphenyl]ethanone
- 1-acetyl-2-hydroxy-3-methyl-4-(phenylmethoxy)benzene
- 4-benzyloxy-2-hydrox
- 4'-Benzyloxy-2'-hydroxy-3'-methylacetophenone
- AC1LEHJX
- AG-G-91513
- SBB057799
- NCGC00090617-02
- 4'-Benzyloxy-2'-hydroxy-3-methylacetophenone
- HMS3335G21
- NCGC00090617-01
- 1-(4-benzyloxy-2-hydroxy-3-methyl-phenyl)-ethanone
- 1-(3-methyl-2-oxidanyl-4-phenylmethoxy-phenyl)ethanone
- AKOS015913045
- CHEMBL1447147
- PWGVUHPMXRYALX-UHFFFAOYSA-N
- PS-11051
- MFCD00010752
- 73640-74-1
- SMR000113018
- A837882
- MLS000439007
- CS-0455380
- DTXSID00352950
- FT-0641477
- 1-(4-(Benzyloxy)-2-hydroxy-3-methylphenyl)ethan-1-one
- SCHEMBL701961
- HMS2211K05
- 1-(4-(Benzyloxy)-2-hydroxy-3-methylphenyl)ethanone
- DB-055786
- 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one
-
- MDL: MFCD00010752
- Inchi: 1S/C16H16O3/c1-11-15(9-8-14(12(2)17)16(11)18)19-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3
- InChI Key: PWGVUHPMXRYALX-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC(C(C)=O)=C(C=1C)O
Computed Properties
- Exact Mass: 256.11000
- Monoisotopic Mass: 256.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 3.6
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Melting Point: 88-90 °C(lit.)
- PSA: 46.53000
- LogP: 3.48220
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR27465-100mg |
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73640-74-1 | 100mg |
£232.00 | 2025-02-19 | ||
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73640-74-1 | 50mg |
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1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one |
73640-74-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B287603-500mg |
1-[4-(Benzyloxy)-2-hydroxy-3-methylphenyl]ethan-1-one |
73640-74-1 | 500mg |
$ 95.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1241098-250mg |
Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]- |
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| eNovation Chemicals LLC | Y1241098-5g |
Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]- |
73640-74-1 | 98% | 5g |
$1120 | 2024-06-07 | |
| 1PlusChem | 1P008QVB-100mg |
Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]- |
73640-74-1 | 100mg |
$93.00 | 2024-04-21 | ||
| 1PlusChem | 1P008QVB-250mg |
Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]- |
73640-74-1 | 98% | 250mg |
$79.00 | 2025-02-24 | |
| 1PlusChem | 1P008QVB-1g |
Ethanone,1-[2-hydroxy-3-methyl-4-(phenylmethoxy)phenyl]- |
73640-74-1 | 98% | 1g |
$156.00 | 2025-02-24 |
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one Suppliers
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one
Chemical Profile of 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one (CAS No. 73640-74-1) and Its Emerging Applications in Modern Research
1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one, identified by its CAS number 73640-74-1, is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its benzyl ether and hydroxymethyl functional groups, exhibits a diverse range of potential applications due to its versatile chemical framework. The presence of both hydroxyl and methyl substituents on the aromatic ring, coupled with the benzyloxy moiety at the para position, makes it a promising candidate for further exploration in drug discovery and material science.
The molecular structure of 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one (CAS No. 73640-74-1) can be described as a derivative of phenylpropanone, where the benzyl group introduces an additional layer of reactivity through its ability to participate in various organic transformations, including nucleophilic substitution and condensation reactions. This structural feature has been leveraged in recent synthetic methodologies to develop novel heterocyclic compounds with enhanced biological activity.
In recent years, the compound has been studied for its potential role in the synthesis of bioactive molecules. Specifically, researchers have been exploring its utility as an intermediate in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The hydroxymethyl group provides a site for further functionalization, allowing for the introduction of pharmacophores that can modulate enzyme activity. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain protein kinases, suggesting their therapeutic relevance.
The benzyloxy group at the para position not only enhances solubility but also serves as a protecting group in multi-step syntheses. This dual functionality has made 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one (CAS No. 73640-74-1) a valuable building block in medicinal chemistry. For instance, it has been utilized in the construction of Schiff bases and other coordination complexes that exhibit catalytic properties useful in organic transformations.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have revealed that its rigid aromatic core can be engineered to interact with biological targets with high specificity. This insight has prompted researchers to design analogs with optimized binding affinities for therapeutic applications. The combination of experimental synthesis and computational prediction has accelerated the discovery pipeline for new drug candidates.
Another area where 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one (CAS No. 73640-74-1) has shown promise is in the development of advanced materials. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These systems are particularly relevant in green chemistry initiatives, where efficient and sustainable synthetic routes are prioritized.
The hydroxymethyl and methyl groups on the aromatic ring also contribute to the compound's potential as an antioxidant agent. Oxidative stress is a key factor in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. By scavenging reactive oxygen species, derivatives of this compound may offer protective effects against cellular damage. Current research is focused on elucidating the mechanistic pathways through which these protective effects are mediated.
In conclusion, 1-4-(Benzyloxy)-2-hydroxy-3-methylphenylethan-1-one (CAS No. 73640-74-1) represents a fascinating molecule with broad applicability across multiple scientific disciplines. Its unique structural features have positioned it as a key intermediate in pharmaceutical synthesis and material science research. As our understanding of its chemical properties continues to evolve, so too will its role in advancing innovative solutions for complex challenges in medicine and technology.
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